molecular formula C11H9N3O4 B2425805 Spiro(5-nitroindane)-2,5'-hydantoin CAS No. 33584-66-6

Spiro(5-nitroindane)-2,5'-hydantoin

Cat. No.: B2425805
CAS No.: 33584-66-6
M. Wt: 247.21
InChI Key: MTLBOQSPYBYFJF-UHFFFAOYSA-N
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Description

Spiro(5-nitroindane)-2,5'-hydantoin (SNH) is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields of science. SNH is a spirohydantoin derivative of 5-nitroindane, which is a versatile building block for the synthesis of various bioactive molecules. SNH has been reported to possess diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Aldose Reductase Inhibitory Activity

Spiro hydantoin compounds have been studied for their potential as aldose reductase inhibitors. Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, and inhibiting this enzyme is of interest in managing complications of diabetes mellitus. Research has shown that certain spiro hydantoins exhibit inhibitory activity against aldose reductase. For example, one study found a particular compound in this class to have significant inhibitory effect with an IC50 value of 7.5 x 10^(-9) against human placenta aldose reductase (Sarges et al., 1990). Another study highlighted the potential of spiro hydantoins derived from chromanones as inhibitors of sorbitol formation in diabetic complications (Sarges et al., 1988).

Structural and Spectral Analysis

Spiro hydantoins have been the subject of structural and spectral analysis. For instance, the crystal and molecular structure of N-substituted nortropane spirohydantoins was determined using X-ray diffraction and NMR data, providing insights into the conformations and structural properties of these compounds (Gálvez et al., 1983).

Synthesis and Medicinal Applications

The synthesis of spiro hydantoins has been explored for various medicinal applications. Research into spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives indicated their potential as analgesics and antidepressants, highlighting the versatility of spiro hydantoins in drug development (Crooks et al., 1978).

Anti-leishmaniasis Activity

Studies have been conducted on spiro-dithiohydantoins for their activity against Leishmanial strains, indicating potential use in anti-leishmaniasis treatments (Elgazwy et al., 2009).

Complexation with Metal Ions

Research on the complexation properties of spiro-5-hydantoin and its thioanalogue with Cu(II) provided insights into their coordination modes and the structures of the complexes. Such studies are valuable for understanding the chemical behavior and potential applications of these compounds in various fields (Ahmedova et al., 2016).

Anticancer Potential

Spiro hydantoins have been investigated for their anticancer potential. A study explored the effects of spiro-bisheterocycles, including hydantoin derivatives, on the proliferation and apoptosis of human breast cancer cell lines, suggesting their role in cancer treatment (Ramdani et al., 2016).

Properties

IUPAC Name

5-nitrospiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-9-11(13-10(16)12-9)4-6-1-2-8(14(17)18)3-7(6)5-11/h1-3H,4-5H2,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLBOQSPYBYFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of (±)-spiro[imidazolidine-4,2′-indane]-2,5-dione (3.0 g, 14.8 mmol, described in Intermediate 12) in conc. nitric acid (33 mL) was stirred at ambient temperature for 1 h. The reaction was then poured onto crushed ice and the resultant solid was isolated by filtration. The crude material was recrystallized from ethanol to give the title compound as a yellow solid. MS: m/z=248 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (±)-spiro[imidazolidine-4,2′-indane]-2,5-dione (3.0 g, 14.8 mmol) in conc. nitric acid (33 mL) was stirred at ambient temperature for 1 h. The reaction was then poured onto crushed ice and the resultant solid was isolated by filtration. The crude material was recrystallized from ethanol to give the title compound as a yellow solid. MS: m/z=248 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One

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